Methyl 2,2-dipropylpentanoate
CAS No.:
Cat. No.: VC17341557
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24O2 |
|---|---|
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | methyl 2,2-dipropylpentanoate |
| Standard InChI | InChI=1S/C12H24O2/c1-5-8-12(9-6-2,10-7-3)11(13)14-4/h5-10H2,1-4H3 |
| Standard InChI Key | BKUAMWIHXVRVJC-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CCC)(CCC)C(=O)OC |
Introduction
Structural and Chemical Properties
Methyl 2,2-dipropylpentanoate (CHO) features a pentanoate backbone substituted with two propyl groups at the second carbon position, esterified with methanol. This branching confers distinct physicochemical characteristics compared to linear or monosubstituted analogs.
Molecular Characteristics
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Molecular Formula: CHO
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Molecular Weight: 186.29 g/mol (theoretical)
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Boiling Point: Estimated ~210–220°C (extrapolated from methyl 2-propylpentanoate)
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Solubility: Likely soluble in organic solvents (e.g., ethanol, diethyl ether) with limited water solubility (<0.1 g/L at 25°C) .
Spectroscopic Data
While experimental spectra for methyl 2,2-dipropylpentanoate are unavailable, its structure suggests:
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IR Spectroscopy: Strong absorption bands at ~1740 cm (ester C=O stretch) and 1150–1250 cm (C–O stretch).
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NMR: Expected signals include a singlet for the methyl ester group (δ 3.6–3.7 ppm, H) and multiplet resonances for the propyl substituents (δ 0.8–1.6 ppm).
Synthesis and Industrial Production
Laboratory Synthesis
Methyl 2,2-dipropylpentanoate can hypothetically be synthesized via acid-catalyzed esterification:
Conditions: Reflux with sulfuric acid (2–5 mol%) at 80–100°C for 6–12 hours. The reaction yield may benefit from Dean-Stark trapping to remove water.
Industrial Scalability
Continuous-flow reactors could enhance production efficiency, as demonstrated for methyl 2-propylpentanoate. Key parameters include:
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Temperature Control: Maintained at 90–110°C to prevent side reactions.
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Purification: Fractional distillation under reduced pressure (e.g., 15–20 mmHg) to isolate the ester from unreacted acid and methanol.
Chemical Reactivity and Applications
Hydrolysis and Derivative Formation
Like related esters, methyl 2,2-dipropylpentanoate undergoes hydrolysis under acidic or basic conditions:
Applications: Hydrolysis products could serve as intermediates for pharmaceuticals or agrochemicals, analogous to valproic acid derivatives .
Reduction and Transesterification
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Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether reduces the ester to 2,2-dipropylpentanol, a potential solvent or plasticizer.
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Transesterification: Reacting with higher alcohols (e.g., isopropyl alcohol) yields bulkier esters for fragrance formulations .
Comparative Analysis with Related Esters
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